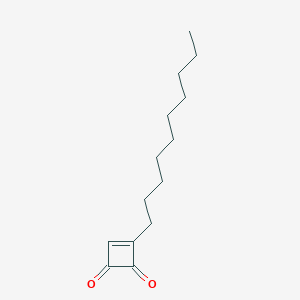
3-Decylcyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Decylcyclobut-3-ene-1,2-dione is a cyclobutene derivative known for its unique chemical structure and potential applications in various fields. This compound features a cyclobutene ring with a decyl group attached, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decylcyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a decyl-substituted precursor with a suitable cyclizing agent. The reaction conditions often require an inert atmosphere, such as nitrogen, and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Decylcyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into cyclobutane derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where the decyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include diketones, reduced cyclobutane derivatives, and substituted cyclobutene compounds .
Scientific Research Applications
3-Decylcyclobut-3-ene-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 3-Decylcyclobut-3-ene-1,2-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of ATP synthase in microbial cells, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorocyclobut-3-ene-1,2-dione: Known for its use in various chemical reactions and as a precursor for other compounds.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
198137-65-4 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
3-decylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)14(12)16/h11H,2-10H2,1H3 |
InChI Key |
XCABVPDDBAPHDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide](/img/structure/B12574074.png)
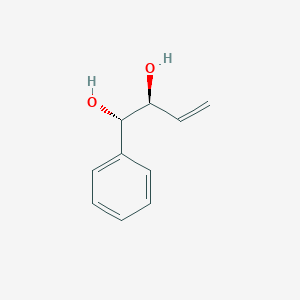
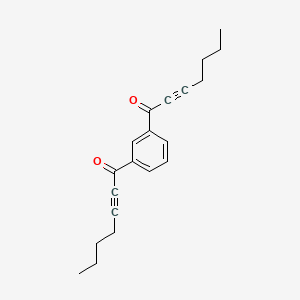
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)-](/img/structure/B12574091.png)
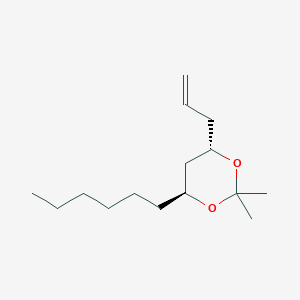
![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide](/img/structure/B12574118.png)
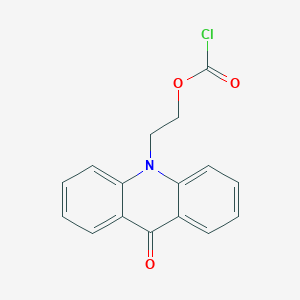
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)
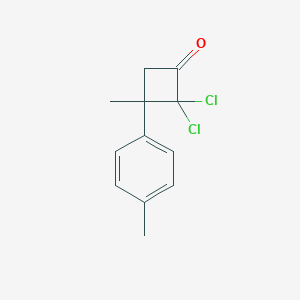
![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
